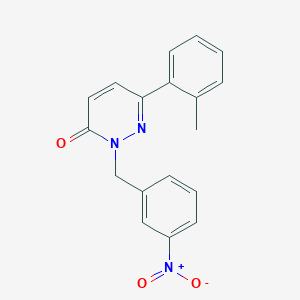

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, also known as NBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NBP belongs to the family of pyridazine derivatives and has been extensively studied for its biological and pharmacological effects.

Applications De Recherche Scientifique

Analytical Chemistry Applications

- Antioxidant Activity Analysis : Techniques for determining antioxidant activity, such as the ABTS and DPPH assays, are crucial in various fields, from food engineering to medicine. These methods, based on electron or hydrogen atom transfer, utilize spectrophotometry to assess the kinetics of reactions involving antioxidants. Such assays are pivotal for analyzing the antioxidant capacity of complex samples, including those containing nitrobenzyl compounds like 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, by monitoring specific wavelength absorption indicative of characteristic colors or discoloration in solutions (Munteanu & Apetrei, 2021) (Ilyasov et al., 2020).

Pharmacological Applications

- Nitroxyl Radical Conjugation : Research into spin-labeled biologically active natural compounds, including those involving nitroxyl radicals, has shown that introducing a nitroxyl fragment into molecules can enhance biological activity, modify it, or increase selective cytotoxicity. This area of medicinal chemistry includes the synthesis and study of polyfunctional "hybrid" compounds, suggesting potential applications for 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one in creating pharmacological agents (Grigor’ev et al., 2014).

Environmental Science Applications

- Redox Mediators in Pollutant Treatment : Enzymatic approaches for the remediation or degradation of organic pollutants in wastewater have been enhanced by redox mediators. These mediators improve the efficiency of enzymes in transforming recalcitrant compounds. Research into redox mediators and their applications could extend to understanding the environmental behavior and potential degradation pathways of nitrobenzyl compounds (Husain & Husain, 2007).

Propriétés

IUPAC Name |

6-(2-methylphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-13-5-2-3-8-16(13)17-9-10-18(22)20(19-17)12-14-6-4-7-15(11-14)21(23)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGRFZNBBBLVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682399.png)

![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2682402.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2682406.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)